Physicochemical Properties and Stability of 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid: A Technical Guide
Physicochemical Properties and Stability of 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid: A Technical Guide
Executive Summary
The engineering of non-natural amino acids is a cornerstone of modern peptide therapeutics and small-molecule drug design. Among these, 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 1824498-96-5) represents a synergistic merger of two highly valued structural motifs: the conformationally restricted cyclobutane ring and the strongly electron-withdrawing, lipophilic trifluoromethyl (–CF₃) group[1][2]. This in-depth guide explores the physicochemical properties, stability profiles, and laboratory methodologies associated with this advanced building block, providing actionable insights for drug development professionals.
Structural and Physicochemical Properties
Conformational Rigidity and Stereochemistry
The cyclobutane ring imposes severe torsional strain and restricts the available ϕ and ψ dihedral angles when incorporated into a peptide backbone. Unsubstituted 1-aminocyclobutane-1-carboxylic acid (ACBC) is known to promote specific folded peptide conformations, such as β -turns[2]. The addition of the bulky –CF₃ group at the 3-position introduces cis/trans (or syn/anti) isomerism. This stereochemical vector allows medicinal chemists to precisely orient the lipophilic –CF₃ group to interact with specific hydrophobic pockets in a target receptor, enhancing binding affinity while maintaining the rigid backbone trajectory[3][4].
Electronic Effects: Inductive pKa Shifts
The –CF₃ group is profoundly electronegative. Through σ -bond inductive electron withdrawal (–I effect), it pulls electron density away from the C1 α -carbon.
-
Causality of pKa Modulation: This electron withdrawal stabilizes the negatively charged carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid relative to standard aliphatic amino acids. Concurrently, the electron-poor environment destabilizes the positively charged protonated amine, significantly lowering its conjugate acid pKa[5].
-
Physiological Impact: This shift alters the molecule's isoelectric point (pI). By modulating the zwitterionic equilibrium at physiological pH (7.4), researchers can fine-tune the membrane permeability and oral bioavailability of the resulting drug candidate[6].
Lipophilicity and Solvation
Fluorine possesses high electronegativity but extremely low polarizability, meaning C–F bonds are poor hydrogen-bond acceptors. Consequently, replacing a methyl or hydrogen atom with a –CF₃ group disrupts water solvation shells, dramatically increasing the partition coefficient (LogP)[4][5]. This enhanced lipophilicity is critical for driving passive diffusion across lipid bilayers, including the blood-brain barrier (BBB).
Table 1: Summary of Physicochemical Parameters
| Property | Value / Description |
| IUPAC Name | 1-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
| CAS Number | 1824498-96-5[1] |
| Molecular Formula | C₆H₈F₃NO₂[7] |
| Molecular Weight | 183.13 g/mol [8] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų (Zwitterionic state) |
| Predicted pKa (Carboxylic Acid) | Lowered relative to ACBC ( Δ pKa ≈ -1.0 to -2.0)[5] |
| Predicted pKa (Amine) | Lowered relative to ACBC ( Δ pKa ≈ -2.0 to -4.0)[5] |
| Lipophilicity (LogP) | Significantly increased vs. unfluorinated analogues[6] |
Stability Profiles and Drug Discovery Applications
Metabolic Stability: The CYP450 Shield
A primary failure point for small molecules and peptides in vivo is rapid metabolic clearance via Cytochrome P450 (CYP) enzymes or proteases. 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid addresses both vulnerabilities simultaneously:
-
Proteolytic Resistance: The α,α -disubstituted nature of the cyclobutane ring creates immense steric hindrance around the peptide bond, preventing recognition and cleavage by endogenous peptidases.
-
Oxidative Resistance: The –CF₃-cyclobutane motif frequently serves as a metabolically stable bioisostere for tert-butyl or isopropyl groups[5][6]. CYP enzymes typically initiate phase I metabolism via hydrogen abstraction. The C–F bond is exceptionally strong ( ∼ 116 kcal/mol) and lacks abstractable α -hydrogens. Therefore, oxidative degradation at this site is thermodynamically blocked[6].
CYP450 metabolic resistance mechanism of CF3-cyclobutane motifs.
Applications in PET Imaging
Beyond therapeutics, fluorinated cyclobutane amino acids are highly valuable in diagnostics. Related 18 F-labeled analogues (e.g., anti-1-amino-3-[ 18 F]fluorocyclobutyl-1-carboxylic acid, FACBC) are utilized as Positron Emission Tomography (PET) radiotracers[3]. They are actively transported into tumor cells via upregulated amino acid transporters (such as ASCT2 and LAT1) but are not incorporated into proteins, resulting in high tumor-to-background contrast[3].
Experimental Methodologies
To ensure scientific integrity, the evaluation of this amino acid in drug design requires self-validating experimental systems. Below are the definitive protocols for assessing its stability and lipophilicity.
Protocol 1: Self-Validating In Vitro Microsomal Stability Assay
This protocol determines the intrinsic clearance ( CLint ) of compounds incorporating the –CF₃-cyclobutane motif.
Causality & Self-Validation:
-
Why NADPH? NADPH is the obligate electron donor required to regenerate the active heme center of CYP450 enzymes. Without it, the assay acts as a negative control (assessing non-CYP degradation).
-
Why Verapamil/Testosterone? These are used as rapid-clearance positive controls to validate that the microsomes are enzymatically active.
-
Why Cold Acetonitrile? Rapid addition of cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points.
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 μ M in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation Matrix: Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture to 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: At specific intervals (0, 15, 30, 60, and 120 minutes), extract a 50 μ L aliquot from the incubation matrix.
-
Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold acetonitrile containing a known concentration of an internal standard (IS, e.g., labetalol).
-
Precipitation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to vials for LC-MS/MS quantification of the remaining parent compound.
Self-validating in vitro microsomal stability assay workflow.
Protocol 2: Determination of Lipophilicity ( LogD7.4 ) via Shake-Flask LC-MS
To quantify the lipophilic enhancement provided by the –CF₃ group, a shake-flask method coupled with LC-MS is utilized.
Causality & Self-Validation:
-
Why pre-saturate phases? 1-Octanol and water are partially miscible. Pre-saturating them prevents volume shifts during the actual experiment, ensuring accurate concentration calculations.
Step-by-Step Procedure:
-
Phase Preparation: Vigorously stir equal volumes of 1-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.
-
Spiking: Dissolve the test compound in the pre-saturated buffer phase to a concentration of 10 μ M.
-
Partitioning: Combine equal volumes (e.g., 500 μ L each) of the spiked buffer and pre-saturated 1-octanol in a sealed glass vial.
-
Equilibration: Shake the vial mechanically at 25°C for 60 minutes, followed by centrifugation at 3,000 rpm for 10 minutes to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and octanol layers. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS.
-
Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
References
-
Thieme Connect. "Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid". Synlett, 2009. Available at: [Link]
-
ACS Publications. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue". JACS Au, 2024. Available at:[Link]
-
PubMed / NIH. "Utilization of fluorinated α-amino acids in small molecule drug design". Expert Opinion on Drug Discovery, 2025. Available at:[Link]
-
ACS Publications. "Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection". Journal of Medicinal Chemistry, 2002. Available at:[Link]
Sources
- 1. 1-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid 97% | CAS: 1824498-96-5 | AChemBlock [achemblock.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cyclops.fosterandpartners.com [cyclops.fosterandpartners.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
